LP-935509

Vue d'ensemble

Description

LP-935509 is a small-molecule inhibitor that targets adapter protein-2 associated kinase 1 (AAK1). It is known for its potential therapeutic applications in treating neuropathic pain. This compound is highly brain-penetrant and exhibits potent inhibitory activity against AAK1, as well as other kinases such as BIKE and cyclin G-associated kinase .

Applications De Recherche Scientifique

LP-935509 has several scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its role in modulating cellular processes and protein interactions.

Medicine: Explored as a potential therapeutic agent for treating neuropathic pain and other neurological disorders.

Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize drug candidates .

Mécanisme D'action

LP-935509 exerts its effects by inhibiting adapter protein-2 associated kinase 1 (AAK1). This kinase plays a crucial role in clathrin-mediated endocytosis and receptor trafficking. By inhibiting AAK1, this compound disrupts these processes, leading to reduced pain signaling and modulation of other cellular pathways. The compound also inhibits other kinases such as BIKE and cyclin G-associated kinase, contributing to its broad biological effects .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

LP-935509 plays a crucial role in biochemical reactions by inhibiting specific kinases. It is an effective inhibitor of AAK1 with an IC50 of 3.3 nM and a Ki of 0.9 nM . Additionally, this compound inhibits BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM) . These interactions are ATP-competitive, meaning this compound competes with ATP for binding to the active site of these kinases. The inhibition of these kinases can modulate various cellular processes, including endocytosis and signal transduction.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the phosphorylation of the μ2 subunit of the adaptor protein complex, which is involved in clathrin-mediated endocytosis . This inhibition can affect the internalization of receptors and other proteins, thereby modulating cell signaling pathways. This compound also exhibits dose-dependent inhibition of SARS-CoV-2 S-RBD internalization into host cells . Furthermore, it has been observed to reduce pain behavior in animal models, indicating its potential in modulating pain signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of AAK1, BIKE, and GAK, where it competes with ATP. By inhibiting these kinases, this compound prevents the phosphorylation of their substrates, which can alter various cellular processes. For instance, the inhibition of AAK1 by this compound reduces the phosphorylation of the μ2 subunit, thereby affecting clathrin-mediated endocytosis . This inhibition can also modulate pain signaling pathways, as evidenced by the reduction in pain behavior in animal models .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a robust reduction in pain behavior within minutes of administration . The effects of this compound on spontaneous firing in the spinal cord begin within 8 minutes of infusion and achieve near-complete blockade of injury-induced activity by 10 minutes . The blockade persists for another 10 minutes before showing a partial reversal, consistent with an expected reduction in drug levels . These findings indicate that this compound has a rapid onset of action and a relatively short duration of effect in laboratory settings.

Dosage Effects in Animal Models

This compound exhibits dose-dependent effects in animal models. In male C57BL/6J mice with spinal nerve ligation injury, oral administration of this compound at doses of 10, 30, and 60 mg/kg caused a dose-dependent reduction in pain behavior . Similarly, in male Sprague-Dawley rats with chronic constriction injury, this compound at doses of 0.1, 0.3, 1, 3, 10, and 30 mg/kg caused a dose-dependent reversal of thermal hyperalgesia and mechanical allodynia . These findings suggest that this compound is effective at reducing pain behavior in a dose-dependent manner.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes. It is metabolized in the liver and exhibits a plasma half-life of 3.6 hours when administered orally . The metabolic pathways of this compound involve its conversion to various metabolites, which are then excreted from the body. The specific enzymes involved in the metabolism of this compound have not been fully elucidated, but it is likely that cytochrome P450 enzymes play a role in its biotransformation.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally active compound with 100% oral bioavailability . Upon administration, this compound is distributed throughout the body, including the brain and spinal cord . The compound’s ability to penetrate the blood-brain barrier is particularly important for its efficacy in treating neuropathic pain. This compound binds to AAK1 in the brain and spinal cord, and its binding site occupancy correlates with its antinociceptive effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. This compound inhibits the phosphorylation of the μ2 subunit of the adaptor protein complex, which is involved in clathrin-mediated endocytosis . This interaction occurs at the plasma membrane and within endocytic vesicles. The specific targeting signals or post-translational modifications that direct this compound to these compartments have not been fully characterized, but its ability to inhibit kinase activity suggests that it is localized to areas where these kinases are active.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

LP-935509 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:

- Formation of the core structure through a condensation reaction.

- Functionalization of the core structure by introducing various substituents.

- Purification and isolation of the final product.

The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. The use of automated reactors and advanced analytical techniques is common in industrial production to achieve high efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

LP-935509 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

LX9211: Another AAK1 inhibitor with similar therapeutic potential.

BMT-046091: A selective radioligand used to study AAK1 distribution and target engagement.

Uniqueness of LP-935509

This compound is unique due to its high brain penetration and potent inhibitory activity against multiple kinases. Its ability to reverse established pain behavior and its broad applicability in various research fields make it a valuable compound for scientific investigation .

Propriétés

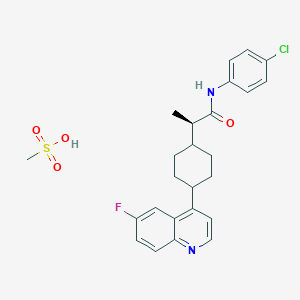

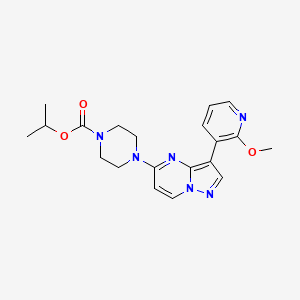

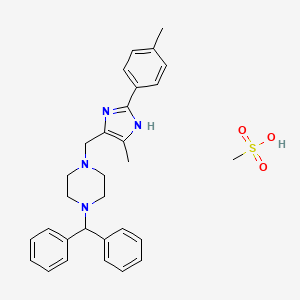

IUPAC Name |

propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOYSJIWTIHOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of LP935509?

A1: LP935509 is a dual inhibitor of both Adapter-associated kinase 1 (AAK1) and Bone Morphogenic Protein 2-inducible kinase (BMP2K) [, ]. These kinases are involved in various cellular processes, and inhibiting them can lead to different downstream effects.

Q2: What is the role of LP935509 in hypoxia-induced apoptosis in cardiomyocytes?

A2: Research suggests that LP935509 reduces hypoxia-induced apoptosis in cardiomyocytes []. While the exact mechanism is still under investigation, it is believed that inhibition of BMP2K, rather than AAK1, plays a crucial role in this protective effect. Further research is being conducted to fully understand the signaling pathways involved.

Q3: How does LP935509 impact neuropathic pain, and what is the proposed mechanism?

A3: Studies have shown that LP935509 demonstrates antinociceptive effects in various animal models of neuropathic pain []. It is proposed that LP935509's inhibition of AAK1 in the spinal cord leads to a reduction in pain signaling. This antinociceptive effect appears to be linked to α2 adrenergic signaling, a pathway known to modulate pain perception.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

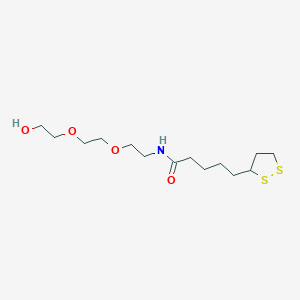

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)